1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a pyridin-2-yl moiety substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group. The N-substituent on the carboxamide is a phenethyl chain. The 1,2,4-oxadiazole ring is a key pharmacophore known for metabolic stability and hydrogen-bonding capabilities, while the pyridine and piperidine groups contribute to lipophilicity and conformational flexibility . The phenethyl substituent may enhance binding to hydrophobic pockets in biological targets, such as receptors or enzymes.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h1-12,16,22H,13-15,17-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKRTKWOJHMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s structure suggests it could be explored for its pharmacological properties, including as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine-4-carboxamides functionalized with heterocyclic substituents. Below is a detailed comparison with analogous derivatives:
Structural Analogues and Modifications
N-pentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide () Key Difference: The N-substituent is a pentyl chain instead of phenethyl.
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (M136-0283) ()
- Key Difference : A dimethoxyphenylmethyl group replaces the phenethyl chain.
- Physicochemical Data :
- Molecular Weight: 499.57 g/mol
- logP: 4.00
- Polar Surface Area (PSA): 83.75 Ų
- Impact : The methoxy groups enhance hydrogen-bond acceptor capacity (PSA ~84 Ų), improving solubility compared to the target compound’s phenethyl group.
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide (Compound 7) () Key Difference: A trifluoromethylphenyl-substituted oxadiazole replaces the phenyl-oxadiazole, and the linker is a methyl group instead of pyridin-2-yl. Synthesis: Prepared via coupling of piperidine-4-carboxamide with a pre-formed oxadiazole intermediate (89% yield) .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to M136-0283 and Compound 5.
Biological Activity
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.5 g/mol
- IUPAC Name : N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazole exhibit promising antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring demonstrated enhanced activity against various bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The presence of the piperidine moiety in the structure is believed to enhance membrane permeability and target bacterial cells effectively.
| Compound | Activity | Target Organisms |
|---|---|---|
| 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl] | Moderate to High | Gram-positive bacteria |
| Other derivatives | Variable | Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structural features have shown significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). For instance, a derivative exhibited an IC50 value of 10.1 µM against the HUH7 liver carcinoma cell line, outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Study : A recent investigation into the structure–activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions significantly influenced their anticancer efficacy. The study found that certain substitutions resulted in enhanced activity against multiple cancer cell lines .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been reported to exhibit:
- Anti-inflammatory effects : Compounds have been shown to inhibit pro-inflammatory cytokines.
- Antioxidant properties : The ability to scavenge free radicals has been demonstrated in various assays.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
